molecular formula C17H18ClN3O2S2 B11438190 N-(3-Chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

N-(3-Chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

Cat. No.: B11438190
M. Wt: 395.9 g/mol
InChI Key: CKQNSRBRPMSWJO-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated aromatic ring with a thieno[3,2-D]pyrimidine moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-D]pyrimidine core, followed by the introduction of the chlorinated aromatic ring and the acetamide group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-Chloro-4-methylphenyl)-1-naphthamide

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide stands out due to its unique combination of a chlorinated aromatic ring and a thieno[3,2-D]pyrimidine moiety

Properties

Molecular Formula

C17H18ClN3O2S2

Molecular Weight

395.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18ClN3O2S2/c1-3-21-16(23)15-13(6-7-24-15)20-17(21)25-9-14(22)19-11-5-4-10(2)12(18)8-11/h4-5,8H,3,6-7,9H2,1-2H3,(H,19,22)

InChI Key

CKQNSRBRPMSWJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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